molecular formula C13H21NO3 B276560 2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol

2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol

Katalognummer B276560
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: BJHAWKBWVPJFNS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{2-Methoxy-4-[(propylamino)methyl]phenoxy}ethanol, commonly known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPPE is a colorless liquid that is soluble in water and organic solvents.

Wirkmechanismus

MPPE's mechanism of action is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. MPPE has also been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase and dopamine receptors.
Biochemical and Physiological Effects
Studies have shown that MPPE has various biochemical and physiological effects, including reducing oxidative stress, inhibiting inflammation, and improving cognitive function. MPPE has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using MPPE in lab experiments is its low toxicity, making it a safe compound to work with. However, MPPE's low solubility in water can make it difficult to work with in aqueous solutions, and its instability at high temperatures can limit its use in certain experiments.

Zukünftige Richtungen

There are several potential future directions for MPPE research. One area of interest is the development of MPPE-based drugs for the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another potential direction is the use of MPPE in environmental science, particularly in the remediation of contaminated soils and water. Additionally, further research is needed to fully understand MPPE's mechanism of action and its potential applications in various scientific fields.
Conclusion
In conclusion, MPPE is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its antioxidant, anti-inflammatory, and neuroprotective properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and its potential applications in various scientific fields.

Synthesemethoden

MPPE can be synthesized through a multi-step process starting with the reaction of 2-methoxyphenol with formaldehyde and propylamine, followed by the reaction of the resulting intermediate with ethylene oxide. The final product is obtained through purification and crystallization techniques.

Wissenschaftliche Forschungsanwendungen

MPPE has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and environmental science. MPPE has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties, making it a promising candidate for the treatment of various diseases such as Parkinson's and Alzheimer's.

Eigenschaften

Molekularformel

C13H21NO3

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-[2-methoxy-4-(propylaminomethyl)phenoxy]ethanol

InChI

InChI=1S/C13H21NO3/c1-3-6-14-10-11-4-5-12(17-8-7-15)13(9-11)16-2/h4-5,9,14-15H,3,6-8,10H2,1-2H3

InChI-Schlüssel

BJHAWKBWVPJFNS-UHFFFAOYSA-N

SMILES

CCCNCC1=CC(=C(C=C1)OCCO)OC

Kanonische SMILES

CCCNCC1=CC(=C(C=C1)OCCO)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.